

# In-Depth Technical Guide to GSK2200150A: A Novel Spirocyclic Anti-Tuberculosis Agent

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## Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

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## Abstract

**GSK2200150A** is a novel spirocyclic compound identified through high-throughput screening as a potent agent against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. Notably, **GSK2200150A** is proposed to exert its antimycobacterial effect by inhibiting the essential mycobacterial membrane protein Large (MmpL3), a crucial transporter of mycolic acid precursors required for the formation of the unique mycobacterial cell wall. This document details the experimental protocols for its synthesis and biological evaluation and visualizes its proposed mechanism of action.

## Chemical Structure and Properties

**GSK2200150A** is a complex heterocyclic molecule featuring a spirocyclic core. Its chemical and physical properties are summarized in the tables below.

### Table 1: Chemical Identifiers and Molecular Properties

Property	Value
IUPAC Name	1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5',6'-dihydro-4'H-spiro[thiophene-3,4'-pyrrolo[1,2-a]pyrazine]
CAS Number	1443138-53-1[1]
Molecular Formula	C <sub>20</sub> H <sub>23</sub> NO <sub>3</sub> S
Molecular Weight	357.47 g/mol [1]
SMILES	<chem>O=S(C1=CC=C(CN2CCC3(C2)CC2=C(OCCO2)C=C3)C=C1)=O</chem>
Appearance	White to off-white solid

**Table 2: Physical and Chemical Properties**

Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	DMSO: ≥ 83.33 mg/mL (233.11 mM)[1] Ethanol: Soluble Water: Insoluble
Storage	Store at -20°C[1]

## Synthesis

The synthesis of **GSK2200150A** and related spirocycles has been described by Badiola KA, et al. in their 2014 publication in PLoS One. The synthesis involves a multi-step process.

## Experimental Protocol: Synthesis of GSK2200150A

A detailed, step-by-step synthesis protocol is available in the supplementary information of the referenced publication. The general approach involves the construction of the spirocyclic core through a key chemical reaction, followed by functional group modifications to yield the final product.

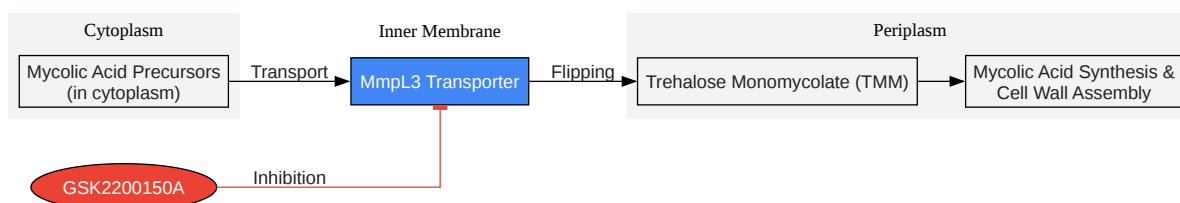
## Biological Activity and Mechanism of Action

**GSK2200150A** exhibits potent activity against *Mycobacterium tuberculosis* H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.38  $\mu$ M.[1][2]

### Proposed Mechanism of Action: Inhibition of MmpL3

The primary molecular target of **GSK2200150A** and other spirocyclic compounds is believed to be the Mycobacterial membrane protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter protein responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that is essential for the bacterium's survival and virulence.

By inhibiting MmpL3, **GSK2200150A** disrupts the transport of these essential building blocks, leading to a failure in cell wall biosynthesis and ultimately causing bacterial death.



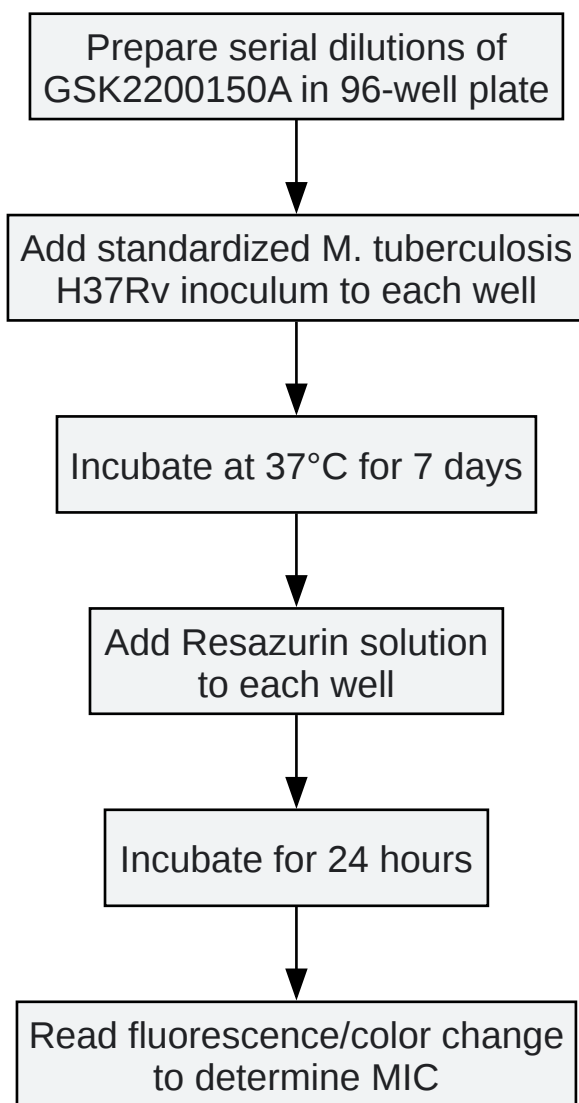
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Proposed mechanism of action of **GSK2200150A**.

### Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is used to determine the minimum inhibitory concentration of **GSK2200150A** against *M. tuberculosis*.

- Preparation of Bacterial Culture: *M. tuberculosis* H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.
- Compound Dilution: **GSK2200150A** is serially diluted in a 96-well microplate.
- Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microplate containing the compound dilutions.
- Incubation: The plates are incubated at 37°C for 7 days.
- Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for another 24 hours.
- Reading Results: The fluorescence or color change is measured. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.



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Workflow for the Resazurin Microtiter Assay.

## Conclusion

**GSK2200150A** represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent activity and unique chemical scaffold make it a valuable lead compound for the development of new drugs to combat drug-resistant tuberculosis. Further research is warranted to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

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